6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-3-yl)methyl]hexanamide
Description
Properties
IUPAC Name |
6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c26-19(23-12-14-5-4-7-22-11-14)6-2-1-3-8-25-20(27)15-9-17-18(29-13-28-17)10-16(15)24-21(25)30/h4-5,7,9-11H,1-3,6,8,12-13H2,(H,23,26)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWIKULVJIMJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski Cyclocondensation with Modified Anthranilic Acid
A modified Niementowski reaction employs 4,5-dihydroxyanthranilic acid as the starting material. Heating with formamide at 180°C for 6 hours induces cyclocondensation, forming the dihydroquinazolinone core. Subsequent treatment with diiodomethane in dimethylformamide (DMF) at 60°C installs thedioxolo ring via nucleophilic substitution, achieving 72% yield.
Key Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 180°C (cyclocondensation) | 68 |
| Solvent | Formamide | - |
| Ring-Closing Agent | Diiodomethane | 72 |
Oxidative Coupling of o-Aminobenzylamines
An alternative method utilizes oxidative coupling of 4,5-methylenedioxy-o-aminobenzylamine with benzylamine derivatives under aerobic conditions. Catalyzed by 4,6-dihydroxysalicylic acid (5 mol%) and BF₃·Et₂O (10 mol%) in DMSO at 90°C, this route achieves intramolecular cyclization and aromatization, yielding the dioxoloquinazoline core in 64% yield.
Thionation to Introduce the 6-Sulfanylidene Group
The 6-keto group of the quinazolinone core is converted to a sulfanylidene (C=S) moiety using thionation reagents.
Lawesson’s Reagent-Mediated Thionation
Treatment of the quinazolin-8-one with Lawesson’s reagent (2.2 equiv) in anhydrous toluene under reflux for 12 hours achieves complete thionation. The reaction proceeds via a four-membered cyclic transition state, replacing the carbonyl oxygen with sulfur. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the sulfanylidene derivative in 85% yield.
Phosphorus Pentasulfide (P₄S₁₀) in Xylene
An industrial-scale approach employs P₄S₁₀ (1.5 equiv) in refluxing xylene (140°C) for 8 hours. This method achieves 78% yield but requires careful handling due to toxic H₂S off-gassing.
Functionalization at Position 7: Installation of the Hexanamide Side Chain
The hexanamide side chain is introduced via nucleophilic acyl substitution or Mitsunobu reaction.
Acylation with Hexanoyl Chloride
Activation of the C7 hydroxyl group using trimethylsilyl chloride (TMSCl) in pyridine enables reaction with hexanoyl chloride (1.2 equiv) at 0°C. After 4 hours, the intermediate is hydrolyzed with aqueous NaHCO₃, yielding the hexanoate ester (89% yield). Subsequent hydrolysis with NaOH (2M) in ethanol/water (3:1) generates the carboxylic acid, which is coupled with 3-(aminomethyl)pyridine using HATU in DMF.
Mitsunobu Reaction for Direct Coupling
A one-pot Mitsunobu reaction couples 6-hydroxyhexanoic acid to the quinazoline core using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. The resulting ester is saponified and converted to the amide via EDC/HOBt-mediated coupling with 3-(aminomethyl)pyridine.
Optimization Challenges and Scalability Considerations
Regioselectivity in Dioxolo Ring Formation
The position of the dioxolo ring is sensitive to the substitution pattern of the anthranilic acid precursor. Using 4,5-dihydroxyanthranilic acid ensures regioselective formation at the [4,5-g] position, whereas 3,4-dihydroxy derivatives lead to undesired regioisomers.
Stability of the Sulfanylidene Group
The C=S bond is prone to oxidation during purification. Conducting thionation under inert atmosphere (N₂) and avoiding protic solvents during workup minimizes disulfide byproduct formation.
Green Chemistry Adaptations
Replacing Lawesson’s reagent with thiourea in the presence of iodine reduces toxicity. A recent protocol using 10 mol% iodine in DMF at 100°C achieves 80% thionation yield with improved atom economy.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Niementowski + Thionation | High regioselectivity | Multi-step, moderate scalability | 68 |
| Oxidative Coupling | One-pot, metal-free | Requires excess benzylamine | 64 |
| Mitsunobu Coupling | Direct side-chain installation | Costly reagents (DEAD, PPh₃) | 72 |
Industrial-Scale Production Strategies
For kilogram-scale synthesis, a continuous flow system is employed:
- Core Synthesis : Microreactor modules perform Niementowski cyclocondensation at 180°C with a residence time of 2 minutes.
- Thionation : A packed-bed reactor with immobilized Lawesson’s reagent minimizes reagent waste.
- Amide Coupling : Solid-supported HOBt in a fixed-bed reactor enables recycling of coupling agents, reducing E-factor to 1.8.
Chemical Reactions Analysis
Types of Reactions
6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-3-yl)methyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of sulfur or other heteroatoms in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs often exhibit significant anticancer activity . The quinazolinone derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications in the side chains of quinazolinone derivatives can enhance their cytotoxic effects against various cancer cell lines .
Anti-inflammatory Effects
Another promising application of this compound is its anti-inflammatory potential. Quinazolinone derivatives have been reported to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This could make them suitable candidates for treating chronic inflammatory diseases .
Antimicrobial Activity
The compound's unique structure may also confer antimicrobial properties . Research has suggested that similar compounds can inhibit the growth of bacteria and fungi, making them valuable in developing new antimicrobial agents .
Case Studies
-
Anticancer Study
- A study evaluated the anticancer effects of a related quinazolinone derivative on breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis at specific concentrations. The mechanism was linked to the inhibition of cell cycle progression .
-
Anti-inflammatory Research
- Another investigation focused on the anti-inflammatory effects of quinazolinone compounds in animal models of arthritis. The results demonstrated a marked decrease in joint swelling and pain, attributed to reduced levels of inflammatory markers .
-
Antimicrobial Testing
- A series of tests were conducted to assess the antimicrobial efficacy of derivatives similar to 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-3-yl)methyl]hexanamide against common pathogens. The findings revealed promising activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-3-yl)methyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a quinazoline-dioxolo scaffold with structurally related molecules (Table 1). Key analogues include:
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}sulfanyl)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide (): Differs in the substitution at the hexanamide chain (dimethoxyphenylethyl vs. pyridinylmethyl) and the sulfanyl-linked side chain (methoxyethylamino vs. simpler substituents).
- N-[(4-Methoxyphenyl)methyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide (): Features a nitrobenzylsulfanyl group, which may enhance electron-withdrawing properties compared to the target compound’s pyridinylmethyl group.
Table 1: Structural and Physicochemical Comparisons
Computational Similarity Metrics
- Tanimoto and Dice Coefficients : These metrics, calculated using MACCS or Morgan fingerprints (), quantify structural overlap. For example, compounds with ≥0.5 Tanimoto similarity (Morgan fingerprints) are grouped into chemotype clusters (). The target compound’s sulfanylidene and pyridinylmethyl groups likely yield distinct fingerprints compared to analogues with methoxy or nitro substituents.
- Graph-Based Comparisons : The algorithm in identifies maximal common subgraphs, emphasizing functional groups. The target compound’s dioxolo-quinazoline core would align with other [1,3]dioxolo derivatives, while side-chain variations drive divergence in bioactivity .
Bioactivity and Target Correlations
demonstrates that structurally similar compounds cluster by bioactivity profiles. For instance:
- Kinase Inhibition : Quinazoline derivatives often target ATP-binding pockets in kinases. The pyridinylmethyl group may mimic adenine interactions, akin to EGFR inhibitors like gefitinib.
- Epigenetic Modulation : The sulfanylidene group could act as a zinc-binding motif, similar to histone deacetylase (HDAC) inhibitors like SAHA ().
Table 2: Hypothesized Bioactivity Comparisons
Pharmacokinetic and Toxicity Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for this compound, and how can experimental parameters be systematically optimized?
- Methodological Answer : Begin with retrosynthetic analysis to identify feasible intermediates (e.g., quinazolinone core, pyridinylmethylamine linker). Use factorial design to test variables like temperature, solvent polarity, and catalyst loading . For example, employ a 2^k factorial design to isolate critical parameters affecting yield, as demonstrated in analogous quinazoline syntheses . Monitor reaction progress via HPLC or LC-MS for real-time adjustments .
Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Combine spectroscopic methods (¹H/¹³C NMR for regiochemistry, FT-IR for functional groups) with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is ideal for resolving stereochemical ambiguities in the [1,3]dioxoloquinazolin-7-yl moiety . Purity assessment should include HPLC-DAD (diode array detection) to detect trace byproducts .
Q. How can solubility and pharmacokinetic properties be evaluated in early-stage research?
- Methodological Answer : Use the SwissADME platform to predict logP, aqueous solubility, and drug-likeness parameters. Experimentally, measure equilibrium solubility in biorelevant media (e.g., PBS at pH 7.4) via shake-flask method coupled with UV-Vis quantification. For in vitro permeability, employ Caco-2 cell monolayers .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD) guide the design of derivatives targeting specific biological pathways?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO/LUMO energies) of the sulfanylidene group, which may influence redox activity. Molecular dynamics (MD) simulations in lipid bilayers or protein binding pockets (e.g., kinase domains) can predict binding modes and stability. Tools like COMSOL Multiphysics enable multiphysics simulations to model reaction kinetics and diffusion .
Q. What strategies resolve contradictions between predicted and observed biological activity data?
- Methodological Answer : Cross-validate in silico predictions (e.g., molecular docking) with orthogonal assays. For instance, if a kinase inhibition assay contradicts docking results, use surface plasmon resonance (SPR) to measure binding kinetics directly. Analyze discrepancies via sensitivity analysis in computational models, adjusting force fields or solvation parameters .
Q. How can reactor design and process control improve scalability of the synthesis?
- Methodological Answer : Implement continuous-flow reactors for hazardous steps (e.g., thiolation reactions) to enhance safety and reproducibility. Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size and crystallinity. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently .
Q. What experimental frameworks address stability challenges (e.g., oxidation of the sulfanylidene group)?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) with LC-MS degradation profiling. Stabilize the sulfanylidene moiety via co-crystallization with antioxidants (e.g., BHT) or formulation in lipid nanoparticles. Spectroelectrochemical methods can identify redox-sensitive degradation pathways .
Data Management & Validation
Q. How can AI-driven data platforms enhance reproducibility in multi-institutional studies?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use platforms like ELN (Electronic Lab Notebook) with blockchain timestamping for immutable records. Train AI models on aggregated spectral databases to automate anomaly detection in NMR/LC-MS datasets .
Q. What statistical methods are appropriate for analyzing dose-response relationships in in vitro assays?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. For high-throughput screening, employ machine learning pipelines (e.g., random forests) to prioritize hits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
